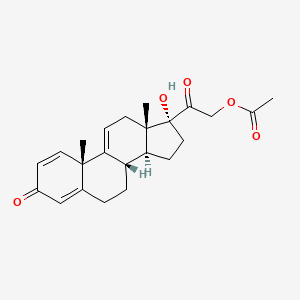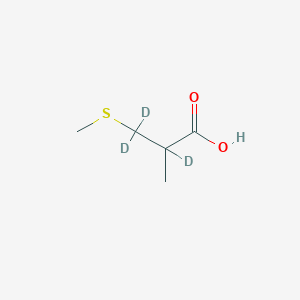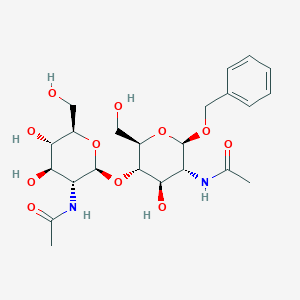
Benzyl N,N'-di-acetyl-b-chitobioside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to Benzyl N,N'-di-acetyl-β-chitobioside involves multiple steps, including the treatment of chitobiose derivatives with specific reagents to introduce benzyl and acetyl groups into the molecule. For example, the synthesis of a di-N-acetylchitobiose asparagine derivative involves the treatment with glycosyl chloride, followed by reaction with silver azide and hydrogenation to introduce the amino group. Subsequent reactions include condensation with benzyl N-(benzyloxycarbonyl)-L-aspartate and catalytic hydrogenation, leading to the formation of a crystalline derivative (Spinola & Jeanloz, 1970).
Molecular Structure Analysis
The characterization of these derivatives employs various analytical techniques such as melting point determination, optical rotation, thin-layer chromatography (TLC), and mass spectrometry, particularly focusing on the per(trimethylsilyl) derivative for detailed molecular structure insights (Spinola & Jeanloz, 1970).
Chemical Reactions and Properties
Chemical modifications, such as acetylation and benzoylation, play a crucial role in altering the physical and chemical properties of chitosan derivatives. For instance, N-benzoyl-O-acetyl-chitosan exhibits enhanced antimicrobial activities compared to its parent compound, chitosan, demonstrating the significant impact of chemical modifications on biological properties (Cai et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility and foaming capacity, of chitosan derivatives can be significantly improved through chemical synthesis and modifications. For example, N-benzoyl-O-acetyl-chitosan shows better foam capacity and stability than chitosan, which could make it preferable for use as a foaming agent and food preservative (Cai et al., 2015).
Chemical Properties Analysis
Chemical modifications also enhance the bactericidal properties of chitosan derivatives. Studies have shown that derivatives like N-benzoyl-O-acetyl-chitosan possess much stronger antibacterial and antifungal activities than the parent compound, chitosan, against various bacterial species and fungi, highlighting the chemical versatility and potential applications of these compounds in antimicrobial and preservative roles (Cai et al., 2015).
Aplicaciones Científicas De Investigación
Biomedical Engineering and Tissue Engineering
Chitin and chitosan, and by extension their derivatives, have shown significant promise in biomedical applications, especially in tissue engineering. These materials have been used in developing implantable biomedical devices, wound dressings, and scaffolds for tissue regeneration. The unique biocompatibility, biodegradability, and mechanical properties of chitin and chitosan derivatives make them ideal for creating structures that support tissue growth and repair. Studies have highlighted their utility in skin, bone, cartilage, liver, nerve, and tendon regeneration, showcasing the broad applicability of these materials in medicine and healthcare (Islam, Bhuiyan, & Islam, 2017).
Propiedades
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O11/c1-11(28)24-16-19(31)18(30)14(8-26)34-23(16)36-21-15(9-27)35-22(17(20(21)32)25-12(2)29)33-10-13-6-4-3-5-7-13/h3-7,14-23,26-27,30-32H,8-10H2,1-2H3,(H,24,28)(H,25,29)/t14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIHNKSMASHGRS-LQNYZTQFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OCC3=CC=CC=C3)CO)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)OCC3=CC=CC=C3)CO)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N,N'-di-acetyl-b-chitobioside | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

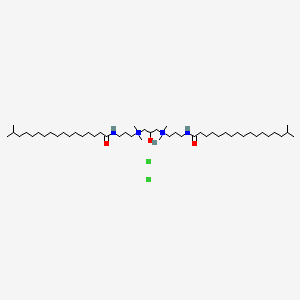
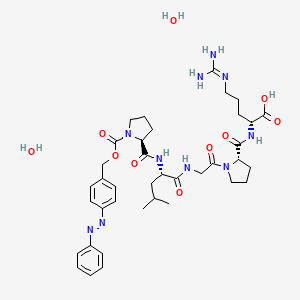

![(R)-6-(1,1-Dimethyl-allyl)-2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydro-furo[3,2-g]chromen-7-one](/img/structure/B1141740.png)
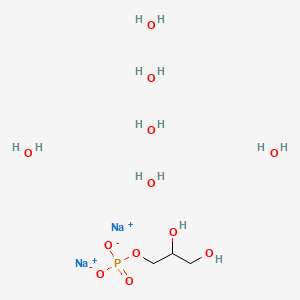
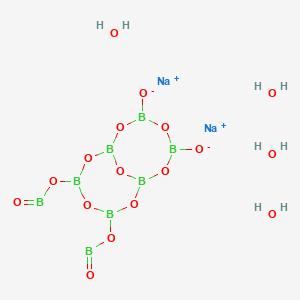
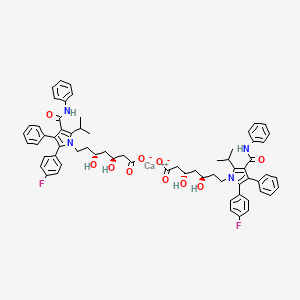


![(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid](/img/structure/B1141754.png)
